Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
Overview
Description
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a chemical compound that has been studied for its potential in various chemical reactions and biological activities. The interest in this compound lies in its unique molecular structure, which combines a benzofuran moiety with a piperazine ring, offering diverse chemical reactivity and biological relevance.
Synthesis Analysis
The synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride involves several key steps that ensure the formation of the desired compound with high purity. For instance, a study highlighted the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, leading to N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). This illustrates the complexity and precision required in the synthetic processes to obtain the target molecule.
Molecular Structure Analysis
The molecular structure of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is characterized by the presence of a benzofuran ring linked to a piperazine ring via an ethyl carboxylate group. This structure contributes to the compound's unique chemical properties and reactivity. Studies involving crystal engineering and molecular hybridization techniques have been conducted to explore the compound's structural characteristics and its interactions at the molecular level (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride participates in various chemical reactions, demonstrating its versatility as a reagent. Its reactivity with different chemical agents allows for the synthesis of novel compounds with potential biological activities. For example, its reaction with secondary amines under specific conditions can yield diverse N,N′-disubstituted piperazine derivatives, showcasing its utility in organic synthesis (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, such as solubility, melting point, and crystalline structure, play a crucial role in its application in chemical and pharmaceutical research. Studies have focused on crystallization techniques and conditions to better understand and optimize the compound's physical characteristics for various applications (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, including its reactivity, stability, and interaction with other molecules, are central to its utility in the synthesis of new chemical entities. The compound's ability to undergo various chemical reactions, forming stable and biologically active derivatives, underscores its significance in medicinal chemistry and drug discovery efforts (Vasileva et al., 2018).
Scientific Research Applications
Benzofuran derivatives, including those related to Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, have shown potential in inhibiting Mycobacterium tuberculosis DNA GyrB, indicating their potential use in tuberculosis treatment (Reddy et al., 2014).
Piperazine-substituted quinolones, related to the compound , have been synthesized for potential use in medicinal applications (Fathalla & Pazdera, 2017).
Novel derivatives of this compound have been studied for antibacterial properties, showing weak to moderate activity. This indicates its potential application in developing new antibacterial agents (Krishnaswamy et al., 2022).
Some benzofuran derivatives have been found to be non-toxic anti-HIV-1 and HIV-2 inhibitors, suggesting their potential use in HIV treatment (Mubarak et al., 2007).
Other studies have indicated that substituted benzofuran-2-carboxylic acids, which are structurally related, could have applications in coronary dilating and hypotensive treatments (Zykov et al., 1971).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;/h3-4,9-10,16H,2,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUHEEPSXHVIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460665 | |
Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
CAS RN |
765935-67-9 | |
Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765935679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CCC6FM4ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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